1-Chloroisoquinolin-8-ol
Overview
Description
1-Chloroisoquinolin-8-ol is a chemical compound with the molecular formula C9H6ClNO and a molecular weight of 179.6 g/mol It is a derivative of isoquinoline, featuring a chlorine atom at the first position and a hydroxyl group at the eighth position on the isoquinoline ring
Scientific Research Applications
1-Chloroisoquinolin-8-ol has several scientific research applications:
Mechanism of Action
Target of Action
It’s known that isoquinoline derivatives, to which 1-chloroisoquinolin-8-ol belongs, are aromatic polycyclic compounds containing an isoquinoline moiety . These compounds are known to interact with various biological targets, but the specific targets for this compound remain to be identified.
Mode of Action
Isoquinoline derivatives are known to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects . The specific interactions of this compound with its targets, and the resulting changes, are areas of ongoing research.
Biochemical Pathways
Isoquinoline derivatives are known to interact with various biochemical pathways , but the precise pathways influenced by this compound and their downstream effects need further investigation.
Pharmacokinetics
The compound’s molecular weight is 179.6 , which could influence its bioavailability
Result of Action
It’s known that isoquinoline derivatives can have various biological effects , but the specific effects of this compound require further investigation.
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action
Biochemical Analysis
Biochemical Properties
1-Chloroisoquinolin-8-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used as a building block in the synthesis of pharmaceuticals . The interactions of this compound with biomolecules are primarily through its chloro and hydroxyl functional groups, which can form hydrogen bonds and other interactions with active sites of enzymes and proteins.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can act as a catalyst in certain biochemical reactions, thereby affecting the overall metabolic flux within the cell. The compound’s impact on gene expression can lead to changes in protein synthesis and cellular responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, altering their conformation and activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions can lead to changes in cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to cumulative effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At high doses, this compound can cause toxic or adverse effects, including cellular damage or disruption of normal metabolic processes . Threshold effects are observed, where the compound’s impact changes significantly beyond a certain dosage.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions can affect the overall metabolic flux and levels of specific metabolites within the cell . The compound’s role in metabolic pathways highlights its importance in cellular biochemistry.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in particular subcellular locations can affect its interactions with biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloroisoquinolin-8-ol can be synthesized through several methods. One common approach involves the chlorination of isoquinolin-8-ol. This reaction typically uses thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under reflux conditions . Another method involves the cyclization of 2-chlorobenzylamine with glyoxal in the presence of a base, followed by oxidation .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-Chloroisoquinolin-8-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to form 1-aminoisoquinolin-8-ol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Chlorination: Thionyl chloride (SOCl2), phosphorus pentachloride (PCl5)
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Major Products Formed
Substitution: Formation of various substituted isoquinolines
Oxidation: Formation of isoquinolin-8-one
Reduction: Formation of 1-aminoisoquinolin-8-ol
Comparison with Similar Compounds
Similar Compounds
Isoquinolin-8-ol: Lacks the chlorine atom at the first position, making it less reactive in certain substitution reactions.
1-Chloroisoquinoline: Lacks the hydroxyl group at the eighth position, affecting its solubility and reactivity.
8-Hydroxyquinoline: Similar structure but with a different ring system, leading to different chemical properties and applications.
Uniqueness
1-Chloroisoquinolin-8-ol is unique due to the presence of both a chlorine atom and a hydroxyl group on the isoquinoline ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. Its unique structure also contributes to its potential biological activities and applications in various fields .
Properties
IUPAC Name |
1-chloroisoquinolin-8-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-9-8-6(4-5-11-9)2-1-3-7(8)12/h1-5,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRDHJBPGUUWIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501311508 | |
Record name | 8-Isoquinolinol, 1-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501311508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1374651-67-8 | |
Record name | 8-Isoquinolinol, 1-chloro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1374651-67-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Isoquinolinol, 1-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501311508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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